molecular formula C7H11N3O4 B1676599 Misonidazol CAS No. 13551-87-6

Misonidazol

Katalognummer B1676599
CAS-Nummer: 13551-87-6
Molekulargewicht: 201.18 g/mol
InChI-Schlüssel: RWAFIQZGOJPVRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Misonidazole is a radiosensitizer that was investigated in clinical trials . It was used in these trials for radiation therapy to cause normally resistant hypoxic tumor cells to become sensitive to the treatment .


Synthesis Analysis

The synthesis of Misonidazole and similar compounds has been discussed in several studies . For instance, one study discussed the construction of functionalized Nitroimidazole scaffolds and their pharmaceutical applications .


Molecular Structure Analysis

Misonidazole has a molecular formula of C7H11N3O4 . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, 1 secondary alcohol, 1 ether (aliphatic), and 1 Imidazole .


Chemical Reactions Analysis

Misonidazole has been studied for its reactivity with low-energy electrons in a water environment . The study found that Misonidazole effectively captures low energy electrons to form the non-decomposed molecular anion . Various negatively charged fragments were observed in the electron energy range 0–10 eV arising from dissociative electron attachment (DEA) processes .

Wissenschaftliche Forschungsanwendungen

Strahlenempfindlichkeitserhöhung in hypoxischen Tumoren

Misonidazol (MISO) ist vor allem für seine Rolle als Strahlenempfindlichkeitserhöher bei der Behandlung von hypoxischen Tumoren bekannt . Hypoxische Tumoren sind Tumoren mit niedrigem Sauerstoffgehalt, die oft resistent gegen konventionelle Strahlentherapie sind. MISO erhöht die Wirksamkeit der Strahlentherapie, indem es diese sauerstoffarmen Tumorzellen sensibilisiert und sie so anfälliger für Schäden durch Strahlung macht, wenn es Patienten verabreicht wird.

Elektronen-Anlagerungsstudien

Forschungsergebnisse haben gezeigt, dass MISO durch assoziative Anlagerungsprozesse (AA) effektiv niederenergetische Elektronen einfängt . Diese Eigenschaft ist wichtig, um die frühen physikalisch-chemischen Stadien der Strahlenbeschädigung zu verstehen, bei denen die Reduktion des Medikaments erfolgt. Diese Studien tragen dazu bei, die molekularen Mechanismen hinter der Wirkung von MISO als Strahlenempfindlichkeitserhöher zu entschlüsseln.

DNA-Schadensmechanismen

Die Wechselwirkung von MISO mit niederenergetischen Elektronen ist auch entscheidend für die Untersuchung von DNA-Schadensmechanismen . Die Fähigkeit der Verbindung, stabile Elektronen-Anlagerungskomplexe zu bilden, ermöglicht es Forschern, die Wege zu untersuchen, auf denen Strahlung DNA-Schäden verursacht, insbesondere durch dissoziative Elektronen-Anlagerungsprozesse (DEA).

Entwicklung neuer Strahlenempfindlichkeitserhöher

Die Erkenntnisse, die aus der Untersuchung der Elektronen-Anlagerungs- und Strahlenempfindlichkeitserhöhungs-Eigenschaften von MISO gewonnen wurden, werden zur Entwicklung neuer Strahlenempfindlichkeitserhöher genutzt . Diese neuen Verbindungen sollen effektiver sein und weniger Nebenwirkungen haben, wodurch sich die Ergebnisse der Krebsbehandlung möglicherweise verbessern lassen.

Ringbildung und Hydratationseffekte

Studien mit MISO haben sich auch auf die Ringbildung und Hydratationseffekte bei der Elektronen-Anlagerung konzentriert . Das Verständnis dieser Effekte ist wichtig für die Entwicklung bioreduktiver Medikamente und kann auch Anwendung in der Technologie finden, bei der elektroneninduzierte Bindungsbildung erforderlich ist.

Molekülmodellierung und Computerchemie

Die Reaktivität von this compound mit niederenergetischen Elektronen in wässriger Umgebung wurde rechnerisch modelliert . Diese Modelle helfen bei der Vorhersage des Verhaltens von MISO und ähnlichen Verbindungen unter verschiedenen Bedingungen, was wertvoll für die Entwicklung effektiverer Medikamente und das Verständnis ihrer Wirkmechanismen ist.

Safety and Hazards

Misonidazole may cause genetic defects and is suspected of damaging fertility or the unborn child . It can also cause damage to organs through prolonged or repeated exposure . It may cause an allergic skin reaction .

Zukünftige Richtungen

Misonidazole was considered as a radiosensitizer for the treatment of hypoxic tumors . It is expected to be an ideal radiotherapy sensitizer in terms of controlling radiation-resistant tumor cells and p53 mutant tumor cells . Future research could explore novel and potent chemical entities by combining both imidazole and benimidazole scaffolds for the treatment of diverse diseases .

Wirkmechanismus

Target of Action

Misonidazole, a nitroimidazole derivative, is primarily targeted towards hypoxic tumor cells . Hypoxic cells are often resistant to radiation therapy, and misonidazole acts as a radiosensitizer, making these cells more susceptible to treatment .

Mode of Action

Misonidazole’s mode of action is believed to involve metabolic reduction . Under hypoxic conditions, misonidazole is metabolically reduced to reactive intermediates capable of binding with a variety of intracellular molecules . This process is thought to be crucial for the drug’s radiosensitizing effect .

Biochemical Pathways

It is known that the drug’s hypoxic toxicity and binding require metabolic reduction . This process is influenced by glucose, a major substrate for the supply of NADPH through the hexose monophosphate pathway (HMP) .

Pharmacokinetics

One study found that treatment with dexamethasone resulted in a 25% reduction in misonidazole’s plasma elimination half-life, a 24% reduction in plasma auc (area under the curve), and a 38% increase in 24-hour urinary excretion . These changes suggest that the drug’s bioavailability and elimination can be influenced by other medications.

Result of Action

The primary result of misonidazole’s action is the sensitization of hypoxic tumor cells to radiation therapy . By binding to various intracellular molecules, misonidazole induces the formation of free radicals and depletes radioprotective thiols . This enhances the cytotoxic effects of ionizing radiation on the tumor cells .

Action Environment

The action of misonidazole can be influenced by the environment in which it is administered. For instance, the reactivity of misonidazole with low-energy electrons in a water environment has been studied . The environment was modeled by sequential hydration of misonidazole clusters in vacuum, and the results suggested that the drug’s reactivity could be affected by such environmental factors .

Eigenschaften

IUPAC Name

1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCSXFCDPPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C=CN=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864420
Record name 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL)
Record name MISONIDAZOLE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS RN

13551-87-6, 95120-44-8
Record name Misonidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13551-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Misonidazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Misonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Misonidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Misonidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Misonidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MISONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Misonidazole
Reactant of Route 2
Reactant of Route 2
Misonidazole
Reactant of Route 3
Reactant of Route 3
Misonidazole
Reactant of Route 4
Reactant of Route 4
Misonidazole
Reactant of Route 5
Reactant of Route 5
Misonidazole
Reactant of Route 6
Reactant of Route 6
Misonidazole

Q & A

Q1: How does Misonidazole exert its radiosensitizing effect on hypoxic cells?

A1: Misonidazole selectively sensitizes hypoxic cells to ionizing radiation. Under hypoxic conditions, Misonidazole undergoes reductive metabolism, forming reactive intermediates that cause DNA damage. [] This damage is more extensive and difficult for hypoxic cells to repair compared to aerobic cells, ultimately leading to enhanced cell death.

Q2: Does Misonidazole affect normal, well-oxygenated cells?

A2: While Misonidazole primarily targets hypoxic cells, it can still exhibit some toxicity towards normal cells, albeit at a much lower level. [] This is because the drug can undergo some degree of metabolism even under normoxic conditions.

Q3: What are the downstream effects of Misonidazole-induced DNA damage in hypoxic cells?

A3: The DNA damage induced by Misonidazole's reactive metabolites in hypoxic cells can lead to a variety of consequences, including cell cycle arrest, apoptosis, and ultimately, cell death. [, ]

Q4: What is the molecular formula and weight of Misonidazole?

A4: Misonidazole has the molecular formula C7H11N3O4 and a molecular weight of 201.19 g/mol.

Q5: How does the structure of Misonidazole contribute to its radiosensitizing activity?

A5: The key structural features of Misonidazole that contribute to its activity include the 2-nitroimidazole ring, responsible for its electron affinity and selective metabolism in hypoxic cells, and the side chain, influencing its lipophilicity and pharmacokinetic properties. [, , ]

Q6: Have any structural modifications of Misonidazole been explored to improve its efficacy or reduce toxicity?

A6: Yes, several analogs of Misonidazole have been synthesized and evaluated, such as desmethylmisonidazole, SR-2508, and Ro 07-0741. [] These modifications aimed to improve potency, pharmacokinetic properties, or reduce toxicity.

Q7: What are the common formulation strategies used for Misonidazole?

A7: Misonidazole has been formulated for both oral and intravenous administration. [] Specific formulations aim to optimize its solubility, stability, and bioavailability.

Q8: What is the typical pharmacokinetic profile of Misonidazole in animal models and humans?

A8: Misonidazole exhibits a relatively short half-life in plasma, ranging from approximately 1-1.5 hours in mice to around 12 hours in humans. [, ] It demonstrates good tissue penetration, reaching therapeutic concentrations in various organs, including tumors. []

Q9: How does the route of administration affect Misonidazole's pharmacokinetics?

A9: Studies show variations in Misonidazole's pharmacokinetics depending on the route of administration. Oral administration results in lower peak plasma levels and a longer half-life compared to intravenous or intraperitoneal routes. []

Q10: What in vitro and in vivo models have been used to study the efficacy of Misonidazole?

A10: The efficacy of Misonidazole has been extensively investigated in various in vitro and in vivo models, including cell lines like EMT-6, V79, and HeLa cells, as well as murine tumor models such as the KHT sarcoma and mammary carcinomas. [, , , , , , ]

Q11: Has Misonidazole demonstrated efficacy in clinical trials for cancer treatment?

A11: While preclinical studies showed promising results, clinical trials with Misonidazole as a radiosensitizer have yielded mixed results. [, ] Some studies showed modest improvements in tumor control, while others failed to demonstrate significant benefits.

Q12: What are the major concerns regarding the toxicity of Misonidazole?

A12: The primary dose-limiting toxicity of Misonidazole is peripheral neuropathy, which can be dose-limiting and irreversible in some cases. [] Other side effects include gastrointestinal disturbances and neurotoxicity. [, ]

Q13: Have any specific drug delivery strategies been explored to improve the targeting of Misonidazole to hypoxic tumor regions?

A13: While the provided research doesn't delve into specific drug delivery strategies for Misonidazole, researchers are constantly exploring new approaches to enhance drug delivery to tumor tissues, including nanocarriers and antibody-drug conjugates. []

Q14: Can Misonidazole be used as a biomarker for hypoxia in tumors?

A14: Research suggests that Misonidazole and its analogs, particularly when radiolabeled, hold potential as biomarkers for imaging and detecting tumor hypoxia. [, , ] This is due to their preferential binding and accumulation in hypoxic regions.

Q15: What analytical techniques have been employed to measure Misonidazole concentrations in biological samples?

A15: Various analytical methods have been used to quantify Misonidazole in biological samples, including high-performance liquid chromatography (HPLC), liquid scintillation counting, and polarography. [, , ]

Q16: Are there any alternative compounds with similar mechanisms of action to Misonidazole being investigated as potential radiosensitizers?

A16: Research continues to explore new and improved radiosensitizers with enhanced efficacy and reduced toxicity compared to Misonidazole. [] These newer agents often target different aspects of the DNA damage response pathway in hypoxic cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.